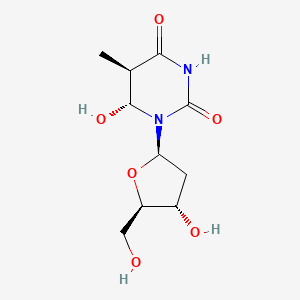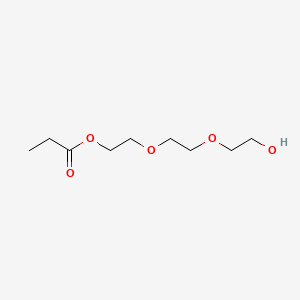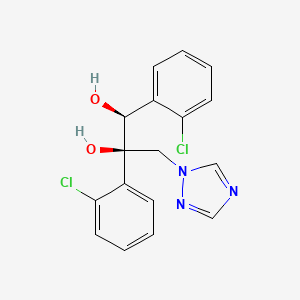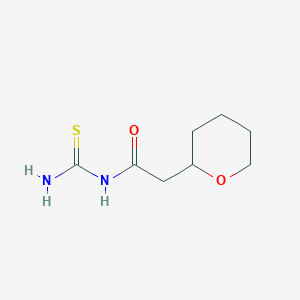
1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea is a chemical compound with the molecular formula C8H14N2O2S and a molecular weight of 202.27 g/mol This compound is known for its unique structural features, which include an acetyl group, a tetrahydro-2H-pyran ring, and an isothiourea moiety
Méthodes De Préparation
The synthesis of 1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea typically involves the reaction of tetrahydro-2H-pyran-2-ylamine with acetyl isothiocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the isothiourea moiety to thiourea derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of 1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea involves its interaction with specific molecular targets and pathways. The isothiourea moiety is known to interact with thiol groups in proteins and enzymes, potentially leading to the inhibition of their activity. This interaction can affect various cellular processes, including signal transduction, metabolism, and gene expression .
Comparaison Avec Des Composés Similaires
1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea can be compared with other similar compounds, such as:
1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)thiourea: Similar in structure but lacks the isothiourea moiety, leading to different reactivity and biological activities.
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: Contains a tetrahydro-2H-pyran ring but differs in functional groups, resulting in distinct chemical properties and applications.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Another compound with a tetrahydro-2H-pyran ring, used in different synthetic applications and biological studies.
Propriétés
Numéro CAS |
94159-71-4 |
|---|---|
Formule moléculaire |
C8H14N2O2S |
Poids moléculaire |
202.28 g/mol |
Nom IUPAC |
N-carbamothioyl-2-(oxan-2-yl)acetamide |
InChI |
InChI=1S/C8H14N2O2S/c9-8(13)10-7(11)5-6-3-1-2-4-12-6/h6H,1-5H2,(H3,9,10,11,13) |
Clé InChI |
ILSNRHVMUXJHGR-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)CC(=O)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


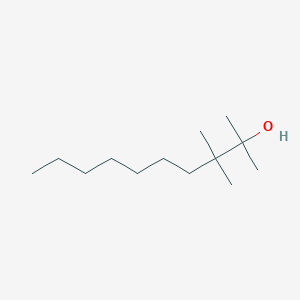

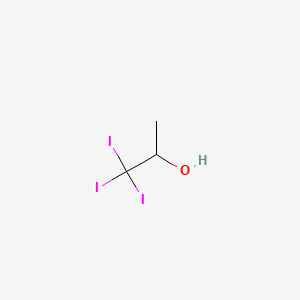

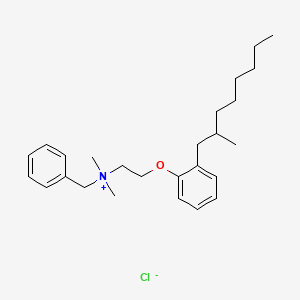

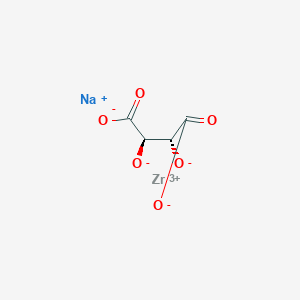
![4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole](/img/structure/B12679502.png)
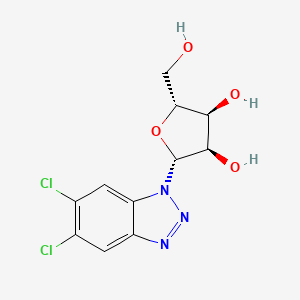
![2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid](/img/structure/B12679515.png)
